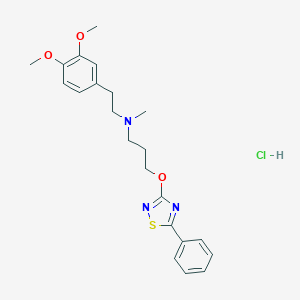
KC 12291 Hydrochloride
Übersicht
Beschreibung
KC 12291 hydrochloride is an orally active atypical voltage-gated sodium channel blocker . It inhibits sustained sodium currents (I NaL) and prevents diastolic contracture in isolated atria in vitro . It displays anti-ischemic, bradycardic, and cardioprotective activity in vivo .
Molecular Structure Analysis
The molecular formula of KC 12291 hydrochloride is C22H27N3O3S•HCl . The molecular weight is 449.99 . The chemical name is 3,4-Dimethoxy-N-methyl-N- [3- [ (5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propyl]benzeneethanamine hydrochloride .Chemical Reactions Analysis
KC 12291 hydrochloride effectively blocks cardiac voltage-gated sodium channels, involving inhibition of the peak Na + current and thus delays Na + overload during ischemia by enhancing the inexcitability of the heart .Physical And Chemical Properties Analysis
The molecular weight of KC 12291 hydrochloride is 449.99 . The molecular formula is C22H27N3O3S•HCl . It is soluble in DMSO .Relevant Papers The paper “KC 12291: An Atypical Sodium Channel Blocker with Myocardial Antiischemic Properties” discusses the properties of KC 12291 . It highlights that KC 12291 is an orally active atypical voltage-gated sodium channel blocker with cardioprotective properties . It effectively blocks cardiac voltage-gated sodium channels, involving inhibition of the peak Na + current and thus delays Na + overload during ischemia by enhancing the inexcitability of the heart .
Wissenschaftliche Forschungsanwendungen
Cardioprotective Actions in Ischemia KC 12291 Hydrochloride has been identified as a potent inhibitor of voltage-gated Na+ channels, playing a significant role in cardioprotection during ischemia. Studies show that it effectively delays myocardial Na+ overload in ischemia, thereby enhancing cardiac function and energy status during reperfusion. This makes it a promising therapeutic approach for cardioprotection (Decking, Hartmann, Rose, Brückner, Meil, & Schrader, 1998) (Hartmann, Decking, & Schrader, 1998).
Unique Sodium Channel Blocking Properties KC 12291 Hydrochloride is distinguished from conventional voltage-gated sodium channel (VGSC) blockers by its ability to reduce sustained Na+ current, which is crucial for its cardioprotective properties. This unique mechanism differentiates it from other VGSC blockers and underlines its potential as an antiischemic and cardioprotective drug (John, Létienne, Le Grand, Pignier, Vacher, Patoiseau, Colpaert, & Coulombe, 2006).
Prevention of Diastolic Contracture Research demonstrates that KC 12291 Hydrochloride can prevent diastolic contracture in isolated atria by blocking voltage-gated sodium channels. This suggests its potential utility in conditions where the inhibition of sustained sodium current is beneficial (Tamareille, Le Grand, John, Feuvray, & Coulombe, 2002).
Quantitative Determination in Biological Samples A sensitive and selective ion-pair reversed-phase HPLC method has been developed for the quantitative determination of KC 12291 and its major metabolite in biological samples. This analytical method facilitates accurate measurement of the compound in medical and pharmacological research (Tomori, Tormási, Varga, & Borlak, 1998).
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S.ClH/c1-25(14-12-17-10-11-19(26-2)20(16-17)27-3)13-7-15-28-22-23-21(29-24-22)18-8-5-4-6-9-18;/h4-6,8-11,16H,7,12-15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJPRQYBNQKUAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC1=NSC(=N1)C2=CC=CC=C2)CCC3=CC(=C(C=C3)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628815 | |
| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
KC 12291 Hydrochloride | |
CAS RN |
181936-98-1 | |
| Record name | Benzeneethanamine, 3,4-dimethoxy-N-methyl-N-[3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181936-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



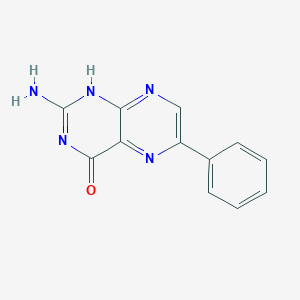
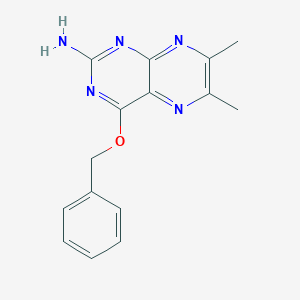
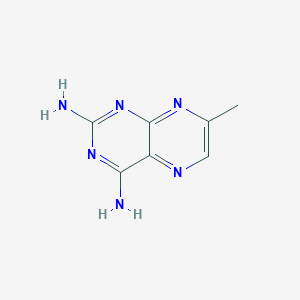
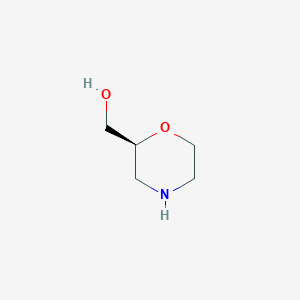
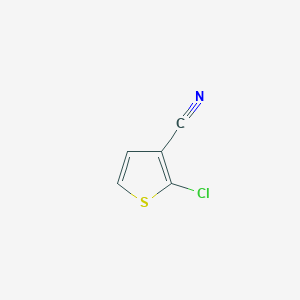
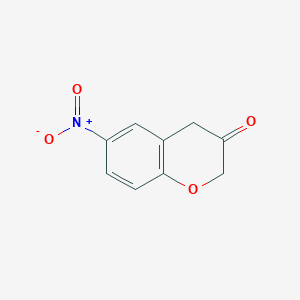
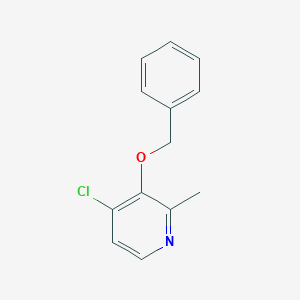
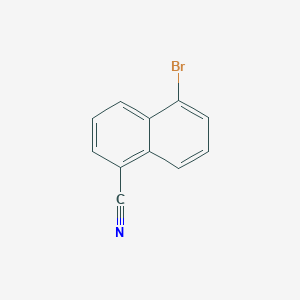
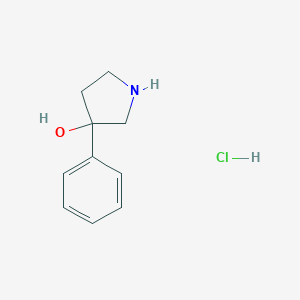
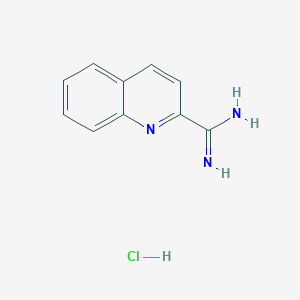
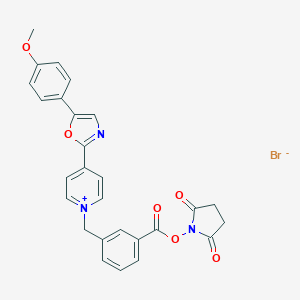

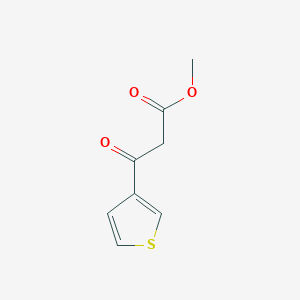
![(2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid](/img/structure/B189797.png)